3-Bromo-4'-(trifluoromethoxy)biphenyl
Description
3-Bromo-4'-(trifluoromethoxy)biphenyl (CAS: 1443344-01-1) is a brominated biphenyl derivative with the molecular formula C₁₃H₈BrF₃O and a molecular weight of 317.10 g/mol . It features a bromine atom at the 3-position of one phenyl ring and a trifluoromethoxy (-OCF₃) group at the 4'-position of the adjacent ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromine substituent .
Properties
IUPAC Name |
1-bromo-3-[4-(trifluoromethoxy)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-3-1-2-10(8-11)9-4-6-12(7-5-9)18-13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUOIHUSEXFGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize 3-Bromo-4’-(trifluoromethoxy)biphenyl is through the Suzuki-Miyaura coupling reaction. This involves the reaction of 3-bromophenylboronic acid with 4’-trifluoromethoxyphenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4’-(trifluoromethoxy)biphenyl are not widely documented, large-scale synthesis would likely involve optimized versions of the above-mentioned methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4’-(trifluoromethoxy)biphenyl can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dimethylformamide (DMF), or toluene.
Major Products:
Substituted Biphenyls: Depending on the nucleophile used in substitution reactions.
Extended Aromatic Systems: From cross-coupling reactions with other aromatic compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug discovery and development due to its unique structural features.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(trifluoromethoxy)biphenyl largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be determined by its interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Biological Activity
3-Bromo-4'-(trifluoromethoxy)biphenyl is an organic compound with significant potential in pharmaceutical research due to its unique structural features. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8BrF3O
- Molecular Weight : 319.1 g/mol
- Key Functional Groups : Bromine atom and trifluoromethoxy group, which enhance its lipophilicity and metabolic stability.
The trifluoromethoxy group imparts unique electronic properties that can influence the compound's reactivity and interactions in biological systems.
The biological activity of this compound is primarily determined by its interaction with specific molecular targets, such as enzymes or receptors. The compound has been investigated for its potential role in drug discovery, particularly in the context of antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogens .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that biphenyl derivatives can effectively inhibit the growth of M. tuberculosis, with some analogs demonstrating enhanced efficacy compared to their parent compounds .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | % Inhibition at 25 µg/mL |
|---|---|---|
| This compound | Not specified | Not specified |
| Related Biphenyl Analogs | Varies | Varies |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of various biphenyl derivatives, including those similar to this compound. Results indicate low cytotoxicity even at high concentrations (up to 100 µM), suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The SAR studies focus on modifications to improve potency and selectivity against targeted pathogens while minimizing toxicity. For example, variations in the substitution pattern on the biphenyl scaffold can significantly impact biological activity .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy vs. Trifluoromethyl | Enhanced lipophilicity and stability |
| Position of Bromine | Affects binding affinity |
Case Studies
- Antitubercular Activity : A study demonstrated that certain biphenyl analogs exhibited improved efficacy against both replicating and non-replicating M. tuberculosis strains in mouse models. The modifications included extending linkers and adjusting functional groups to optimize pharmacokinetic properties .
- Pharmacokinetics : Research on related compounds has shown promising pharmacokinetic profiles, indicating potential for oral bioavailability and metabolic stability, crucial for developing effective therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
